![molecular formula C5H2BrIO2S B2423103 4-Bromo-5-iodothiophene-3-carboxylic acid CAS No. 57233-96-2](/img/structure/B2423103.png)
4-Bromo-5-iodothiophene-3-carboxylic acid
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Overview
Description
4-Bromo-5-iodothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 57233-96-2 . It has a molecular weight of 332.94 . This compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-5-iodothiophene-3-carboxylic acid . The InChI code for this compound is 1S/C5H2BrIO2S/c6-3-2 (5 (8)9)1-10-4 (3)7/h1H, (H,8,9) .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Photochemical Synthesis
4-Bromo-5-iodothiophene-3-carboxylic acid has applications in photochemical synthesis. Research demonstrates that its derivatives, like methyl 5-iodothiophene-2-carboxylate, can yield aryl and heteroaryl derivatives upon irradiation with various aromatic substrates. This process involves the formation of an exciplex and is influenced by the triplet energy of the molecules, making it a valuable tool in photochemical reactions (D’Auria et al., 1989).
Halogen Exchange Reactions
The compound is also significant in halogen exchange reactions. Studies show that the reaction of similar bromo-iodothiophenes with sodium methoxide can lead to a variety of bromo- and iodothiophenes, indicating its utility in complex organic synthesis processes (Gronowitz et al., 1980).
Polymer Synthesis
Another key application is in the synthesis of polymers like poly(3-hexylthiophene). Researchers have demonstrated that the polymerization of 2-bromo-3-hexyl-5-iodothiophene can yield polymers with low polydispersity, indicating the compound’s role in producing high-quality polymer materials (Miyakoshi et al., 2004).
Kinetic Studies in Polymerization
Moreover, kinetic studies involving 4-Bromo-5-iodothiophene-3-carboxylic acid derivatives are crucial for understanding controlled polymerization. Such studies can determine propagation rate constants and help in synthesizing high molecular weight polymers, showcasing its role in advanced material science research (Lamps & Catala, 2011).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-iodothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFASLQEXCVAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)I)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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